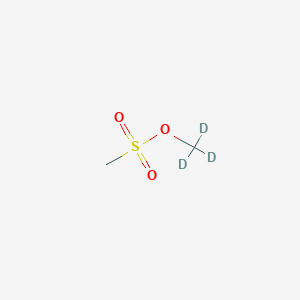

甲基-d3甲磺酸酯

描述

Methyl-d3methanesulfonate (MMS) is an organic compound with the formula CH3SO2OCH3 . It is also known as methyl mesylate and is an alkylating agent and a carcinogen . It is used in cancer treatment .

Molecular Structure Analysis

The molecular formula of Methyl-d3methanesulfonate is CH3SO3CD3 . The molecular weight is 113.15 g/mol.Chemical Reactions Analysis

Methyl methanesulfonate (MMS) methylates DNA predominantly on N7-deoxyguanosine and N3-deoxyadenosine . It also methylates at other oxygen and nitrogen atoms in DNA bases, and one of the non-carbon bound oxygen atoms of the phosphodiester linkage .Physical And Chemical Properties Analysis

Methyl-d3methanesulfonate has a molar mass of 110.13 g/mol . It has a density of 1.3 g/mL at 25 °C and a boiling point of 202 to 203 °C .科学研究应用

Toxicity Profiling and Environmental Impact

Methyl-d3methanesulfonate: (MMS) is used in toxicity studies to understand its effects on biological systems. For instance, a study investigated the toxicity induced by MMS in Allium cepa L., using various physiological and cytogenetic parameters to determine its impact . Such studies are crucial for assessing the environmental risks associated with the release of chemicals like MMS and for developing safety regulations.

DNA Interaction Studies

MMS serves as a model compound in molecular biology for studying DNA damage and repair mechanisms. It’s particularly useful in comet assays , which measure DNA fragmentation, and in molecular docking studies to observe DNA-MMS interactions . These interactions are significant for understanding the mutagenic potential of alkylating agents.

Antioxidant Response Research

Research involving MMS often focuses on the antioxidant response of organisms. The compound is used to induce oxidative stress, allowing scientists to study the activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) . This is important for understanding how cells protect themselves against oxidative damage.

Cytogenetic Analysis

MMS is utilized in cytogenetic analysis to observe chromosomal abnormalities (CAs) and micronucleus (MN) formation . This application is vital for genetic toxicology research, which evaluates the potential of substances to cause genetic mutations.

Nanomaterial Synthesis

MMS can be involved in the synthesis of nanomaterials. Its properties may be harnessed to modify the surface chemistry of nanoparticles, influencing their size, shape, and functionalization . This is crucial for advancing nanotechnology applications.

Isotopic Labeling

Methyl-d3methanesulfonate, with its deuterated form, is used in isotopic labeling to study metabolic pathways . The deuterium atoms allow for the tracing of the compound’s path through various biochemical reactions, providing insights into metabolic processes.

安全和危害

未来方向

While specific future directions for Methyl-d3methanesulfonate are not detailed in the available resources, the field of synthetic chemistry, which includes the study and synthesis of such compounds, continues to evolve . Challenges such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy are areas of focus .

属性

IUPAC Name |

trideuteriomethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O3S/c1-5-6(2,3)4/h1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBABOKRGFJTBAE-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-d3methanesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

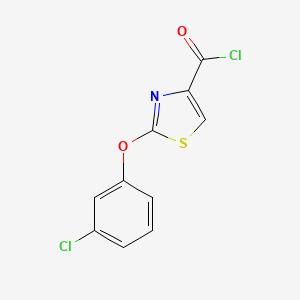

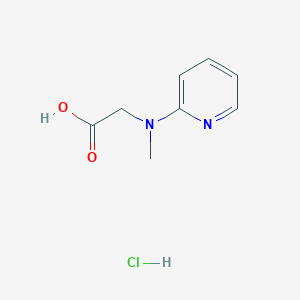

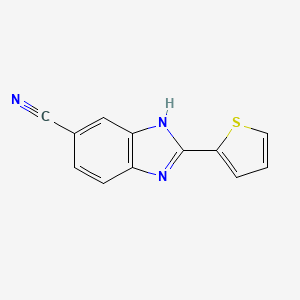

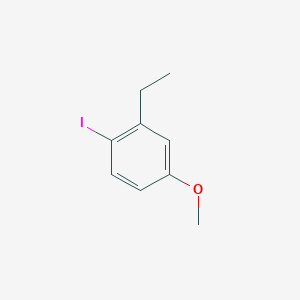

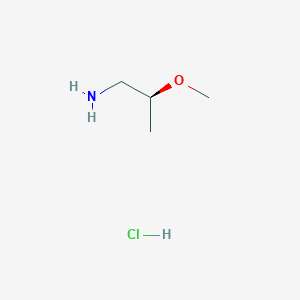

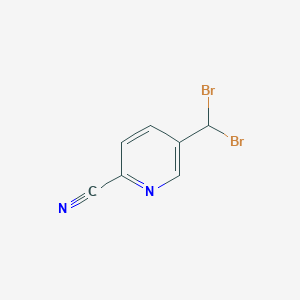

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1429462.png)

![{[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1429466.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride](/img/structure/B1429470.png)

![2-((piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429479.png)